

Spectral Database Comparison Guide: Tert-butyl hydroxy(phenyl)acetate

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Compound of Interest

Compound Name: *Tert-butyl hydroxy(phenyl)acetate*

Cat. No.: *B12006330*

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Executive Summary: The "Product" Landscape

For a researcher isolating **Tert-butyl hydroxy(phenyl)acetate** (CAS: 20563-82-4), the "product" under evaluation here is the Spectral Database itself. Which repository offers the requisite fidelity to validate this acid-sensitive ester?

The following table summarizes the performance of the three primary alternatives based on data availability for mandelic acid derivatives.

Feature	SDBS (AIST)	NIST WebBook	Wiley / Bio-Rad (KnowItAll)
Primary Utility	Gold Standard for NMR (1H, 13C) & IR	Gold Standard for MS (EI)	Comprehensive Commercial Search
Data Provenance	Curated experimental data (AIST Japan)	US Gov. Standards & Literature	Aggregated commercial & literature
Solvent Context	Explicitly stated (often CDCl ₃ /DMSO)	Often gas-phase (MS) or KBr (IR)	Variable (depends on source)
Cost	Free (Open Access)	Free (Open Access)	Paid Subscription
Suitability for Target	High (Excellent ester coverage)	Medium (Strong MS, weak NMR)	High (Vast coverage, but paywalled)

Technical Deep Dive: Spectral Validation Markers

To effectively use these databases, one must understand what to look for. **Tert-butyl hydroxy(phenyl)acetate** presents unique spectral challenges due to the lability of the tert-butyl group.

A. Nuclear Magnetic Resonance (1H NMR)

- **The Critical Check:** The tert-butyl group appears as a strong singlet (9H) around 1.40 – 1.50 ppm.
- **Differentiation:**
 - vs. Methyl Mandelate: Methyl ester shows a singlet (3H) at ~3.75 ppm.
 - vs. Mandelic Acid: Loss of the 1.4 ppm singlet; downfield shift of the -proton.
- **Expert Insight (Solvent Effects):** When using databases like SDBS, pay close attention to the solvent. In CDCl₃, the hydroxyl proton may appear sharp or broad depending on concentration and water content. In DMSO-d₆, the hydroxyl proton usually appears as a doublet (coupled to the -proton) due to reduced exchange rates. Always match your experimental solvent to the database record.

B. Infrared Spectroscopy (FT-IR)[1][2][3]

- **Carbonyl Region:** The ester C=O stretch appears at ~1730 cm⁻¹.
- **Hydrolysis Warning:** If the spectrum shows a broadening of the carbonyl to ~1710 cm⁻¹ and a broad "beard" in the 2500–3000 cm⁻¹ region (O-H stretching of carboxylic acid), the sample has hydrolyzed to Mandelic acid.

C. Mass Spectrometry (GC-MS)[4]

- **Fragmentation Logic:** Tert-butyl esters rarely show a strong molecular ion (

).

- Key Peaks:
 - $[M - 56]^+$: Loss of isobutene () via McLafferty rearrangement or simple cleavage is the dominant pathway, often yielding the ion for mandelic acid (152).
 - Database Pitfall: NIST searches may return high similarity scores for Mandelic acid because the tert-butyl ester degrades in the hot injection port or ion source. Analyst caution is advised.

Experimental Protocol: Self-Validating Acquisition

To generate data comparable to high-quality databases (like SDBS), follow this protocol. This ensures that discrepancies are due to sample purity, not method error.

Protocol: High-Fidelity NMR Acquisition for Labile Esters

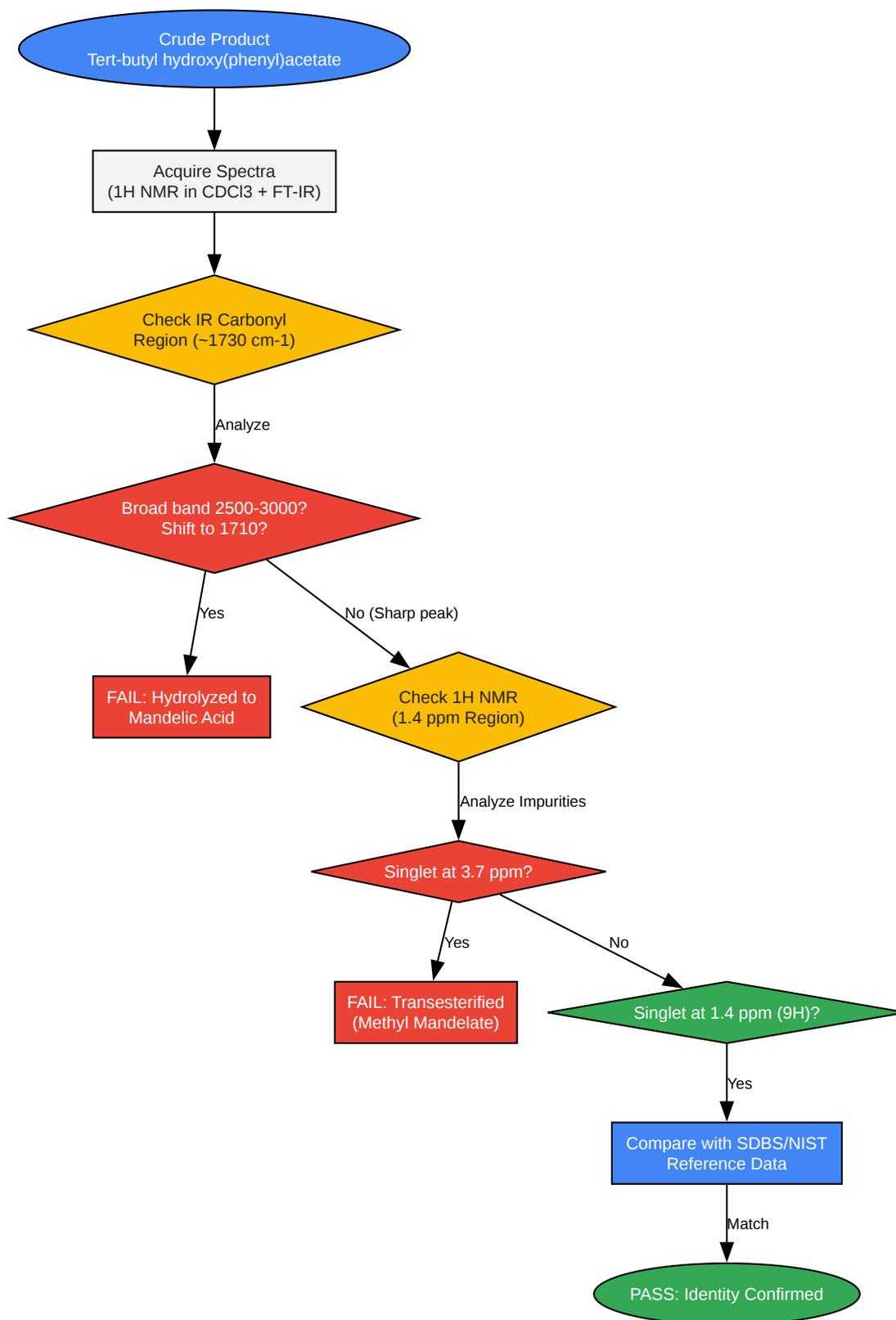
Objective: Acquire a ^1H NMR spectrum suitable for overlay with SDBS reference data.

- Solvent Selection:
 - Use CDCl_3 (Neutralized).
 - Why? Commercial CDCl_3 often contains trace DCI (acid), which catalyzes the hydrolysis of the tert-butyl ester to the free acid and isobutene.
 - Action: Pass CDCl_3 through a small plug of basic alumina or store over silver foil if acidity is suspected.
- Sample Preparation:
 - Dissolve 10 mg of **Tert-butyl hydroxy(phenyl)acetate** in 0.6 mL CDCl_3 .

- Note: Do not heat the sample to dissolve; gentle vortexing is sufficient.
- Acquisition Parameters:
 - Pulse Angle: 30° (ensures quantitative relaxation).
 - Relaxation Delay (d1): Set to 5 seconds (crucial for accurate integration of the aromatic vs. tert-butyl ratio).
 - Scans: 16 (sufficient for >98% purity check).
- Processing:
 - Reference the residual CHCl₃ peak to 7.26 ppm.
 - Integrate the tert-butyl singlet (set to 9.00).
 - Verify the aromatic region integrates to 5.00.

Visualization: Validation Workflow

The following diagram outlines the decision logic for validating the compound using spectral databases.



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Figure 1: Logic flow for spectrally validating **Tert-butyl hydroxy(phenyl)acetate** against common degradation pathways.

Comparative Data Summary

When consulting databases, use the following expected values to verify your sample.

Spectral Feature	Tert-butyl hydroxy(phenyl)acetate (Target)	Mandelic Acid (Hydrolysis Impurity)	Methyl Mandelate (Byproduct)
¹ H NMR (Alkyl)	1.42 (s, 9H)	No alkyl signal	3.75 (s, 3H)
¹ H NMR (-CH)	4.95 - 5.05	5.20 (shifted downfield)	5.15
IR (C=O)	1730 cm ⁻¹ (Ester)	1710 cm ⁻¹ (Acid)	1740 cm ⁻¹ (Ester)
MS (Base Peak)	m/z 152 or 107 (Loss of tBu)	m/z 107 (Benzaldehyde frag)	m/z 107

Conclusion & Recommendation

For the specific characterization of **Tert-butyl hydroxy(phenyl)acetate**:

- **Primary Reference:** Use SDBS (AIST).^{[1][2][3]} It provides the most reliable NMR solvent context for esters, which is crucial for distinguishing subtle shifts in the -proton caused by the bulky tert-butyl group.
- **Secondary Reference:** Use NIST WebBook for Mass Spectrometry, but interpret the absence of a molecular ion () as a characteristic feature of tert-butyl esters, not a failure of the database.
- **Operational Tip:** Always stabilize your NMR solvent. The most common "database mismatch" for this compound arises from rapid hydrolysis inside the NMR tube due to acidic CDCl₃, leading users to incorrectly doubt the database data.

References

- National Institute of Advanced Industrial Science and Technology (AIST). (2023).^[1]^[3] Spectral Database for Organic Compounds (SDBS).^[1]^[4]^[2]^[3] Retrieved from [[Link](#)]^[1]
- National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [[Link](#)]
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Sources

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- [3. reddit.com \[reddit.com\]](#)
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